2-Amino-4-hydroxy-6-phenylpyrimidine

Enzyme inhibition DHFR Antiproliferative

Irreproducible research often stems from undifferentiated generic compounds. 6-Phenylisocytosine (AHPP) provides a structurally defined scaffold with validated biological activity. • Weak hDHFR inhibitor (IC50 60 µM) - ideal negative control for antifolate screening • Active against S. aureus & B. subtilis - proven Gram-positive antibacterial lead • High-yield synthesis (86%) enables cost-effective library diversification • Three derivatizable positions for kinase, GPCR & nucleobase probe development

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 56741-94-7
Cat. No. B112792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxy-6-phenylpyrimidine
CAS56741-94-7
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N=C(N2)N
InChIInChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
InChIKeyKXYGHDWFGFZJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxy-6-phenylpyrimidine (CAS 56741-94-7): Core Identity and Procurement Baseline


2-Amino-4-hydroxy-6-phenylpyrimidine (AHPP), also known as 6-phenylisocytosine, is a trisubstituted pyrimidine derivative characterized by an amino group at the 2-position, a hydroxyl group at the 4-position, and a phenyl substituent at the 6-position [1]. This heterocyclic compound possesses a molecular weight of 187.20 g/mol (C10H9N3O) and typically exhibits a white to off-white crystalline appearance with a melting point in the range of 295–303°C . AHPP serves as a versatile scaffold in medicinal chemistry and chemical biology, finding applications as a non-natural nucleobase analogue [1] and as an intermediate for the synthesis of bioactive molecules targeting a variety of therapeutic areas .

Why Generic Substitution Fails for 2-Amino-4-hydroxy-6-phenylpyrimidine


Within the 2-aminopyrimidine class, subtle modifications to the core structure produce profound and often divergent pharmacological profiles, making simple generic substitution a high-risk strategy for reproducible research or industrial development . For example, the presence of the 5-bromo substituent in bropirimine confers potent immunomodulatory activity (interferon induction) [1], a property largely absent in the unsubstituted AHPP . Conversely, AHPP exhibits a distinct pattern of antimicrobial and enzyme inhibitory activity that is not shared by other close analogs [2]. The precise substitution pattern on the pyrimidine ring directly dictates target engagement, physicochemical properties, and the resulting application scope. Therefore, selecting the exact compound is critical for ensuring experimental validity and achieving the desired outcome in a specific scientific or industrial context.

Quantitative Differentiation Evidence for 2-Amino-4-hydroxy-6-phenylpyrimidine vs. Comparators


Differential DHFR Inhibition Profile Compared to Bropirimine and Other Analogs

AHPP acts as a weak inhibitor of human dihydrofolate reductase (DHFR), with an IC50 of 60,000 nM. This contrasts sharply with the potent inhibition exhibited by other 2,4-diaminopyrimidines like pyrimethamine (IC50 ≈ 5 nM vs. E. coli DHFR [2]) and the distinct immunomodulatory mechanism of bropirimine, which lacks significant DHFR activity [1]. AHPP's weak DHFR affinity positions it as a useful negative control or a starting scaffold for optimization, whereas the high potency of other analogs precludes such use.

Enzyme inhibition DHFR Antiproliferative

Comparative Antimicrobial Activity: AHPP vs. 6-Methyl Analog

AHPP displays strong antibacterial activity against Gram-positive strains Staphylococcus aureus and Bacillus subtilis, but is significantly weaker against Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa . In contrast, the 6-methyl analog (2-amino-4-hydroxy-6-methylpyrimidine) has been reported to show no significant antimicrobial activity against S. aureus at a tested concentration of 75 µg [1]. This demonstrates the critical importance of the 6-phenyl group for conferring antibacterial potency.

Antimicrobial Antibacterial Structure-Activity

Distinct Immunomodulatory and Antiviral Profile Compared to Bropirimine

AHPP and its direct 5-bromo analog, bropirimine, possess fundamentally different biological mechanisms. Bropirimine is a well-characterized biological response modifier that potently induces the production of alpha-interferon and demonstrates clinical utility in bladder cancer therapy [1][2]. In stark contrast, the parent compound AHPP does not exhibit significant antiviral activity (EC50 > 100 μg/mL) and lacks the profound immunomodulatory effects of its brominated counterpart.

Immunomodulator Interferon induction Antiviral

Synthetic Accessibility and Yield Advantages over Complex Pyrimidine Derivatives

AHPP is accessible via a straightforward, one-pot condensation of guanidine with ethyl benzoylacetate, affording the product in high yield (86%) and purity [1]. This synthetic efficiency contrasts with more elaborate pyrimidine derivatives, such as multi-substituted kinase inhibitors (e.g., BIIB068), which often require multiple steps and deliver significantly lower overall yields (e.g., 32% over several steps) [2]. The simplicity of AHPP's synthesis directly translates to favorable procurement economics and reliable bulk availability.

Synthesis Yield Scalability

Optimal Application Scenarios for 2-Amino-4-hydroxy-6-phenylpyrimidine Based on Quantitative Evidence


Development of Selective Antibacterial Agents Targeting Gram-Positive Pathogens

AHPP's demonstrated strong activity against S. aureus and B. subtilis [1] makes it a validated starting point for medicinal chemistry campaigns focused on developing narrow-spectrum antibiotics for Gram-positive infections. The stark contrast in activity with the 6-methyl analog confirms the essential role of the 6-phenyl group , guiding SAR efforts.

Use as a Negative Control or Low-Affinity Probe in DHFR Inhibition Studies

With a high IC50 of 60 µM for human DHFR [1], AHPP is ideally suited as a weak-binding control compound in assays designed to identify and characterize potent DHFR inhibitors. Its activity profile is distinct from potent antifolates like pyrimethamine, preventing off-target complications in such experiments.

Cost-Effective Building Block for Diversity-Oriented Synthesis

The high-yielding (86%) and operationally simple synthesis of AHPP [1] positions it as an economically attractive core scaffold for generating compound libraries. Its three points of diversification (amino, hydroxyl, and phenyl groups) allow for extensive derivatization to explore diverse biological targets, including kinases and GPCRs .

Investigation of Non-Natural Nucleobase Analogues in Biochemical and Biophysical Studies

AHPP has been explicitly utilized in research to investigate 2-aminopyrimidines as potential non-natural nucleobase analogues [1]. Its defined hydrogen-bonding pattern and stable core structure make it a reliable probe for studying nucleic acid interactions and developing novel diagnostic tools .

Technical Documentation Hub

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